1,1-Difluoro-3-isocyanatocyclobutane

Description

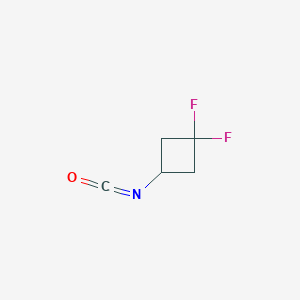

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-3-isocyanatocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGUWKBLWSRYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773511-62-8 | |

| Record name | 1,1-difluoro-3-isocyanatocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Organofluorine Building Blocks in Contemporary Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in fields ranging from pharmaceuticals and agrochemicals to materials science. wikipedia.org The introduction of fluorine atoms into a molecule can profoundly alter its physical, chemical, and biological properties. youtube.com This is attributed to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org

In medicinal chemistry, the strategic placement of fluorine can enhance a drug candidate's metabolic stability, bioavailability, binding affinity, and lipophilicity. youtube.combeilstein-journals.org For instance, replacing a hydrogen atom with fluorine at a site of metabolic action can block oxidation, thereby extending the drug's half-life. youtube.com The use of fluorinated building blocks—pre-synthesized molecules containing fluorine atoms—is a dominant strategy in drug discovery. alfa-chemistry.comnih.gov These synthons provide an efficient means to introduce fluorine or fluoroalkyl groups into complex molecular architectures without resorting to harsh, late-stage fluorination methods. alfa-chemistry.com This approach allows chemists to systematically explore the effects of fluorination on a molecule's performance. nih.govtandfonline.com

Structural and Synthetic Utility of Cyclobutane Ring Systems

The cyclobutane (B1203170) ring, a four-membered carbocycle, is a valuable structural motif in organic synthesis and medicinal chemistry. nih.gov Although less common than five- or six-membered rings, its presence in numerous natural products highlights its biological relevance. nih.gov The defining feature of the cyclobutane ring is its inherent ring strain, which arises from angle and torsional strain. baranlab.org This stored energy makes cyclobutanes versatile synthetic intermediates for a variety of chemical transformations, including ring-opening, ring-expansion, and rearrangement reactions, which can be triggered under various conditions such as thermolysis, photolysis, or acid/base catalysis. researchgate.netresearchgate.net

From a structural standpoint, the cyclobutane ring is not planar but exists in a puckered conformation, providing a well-defined three-dimensional scaffold. nih.govbaranlab.org In drug design, incorporating a cyclobutane moiety can serve to lock the conformation of a molecule, replacing more flexible fragments and potentially improving its binding affinity to biological targets. The increased commercial availability and improved synthetic methods for creating substituted cyclobutanes have led to their growing, though still underutilized, application in the development of small-molecule drug candidates. nih.gov

Strategic Importance of the Isocyanate Functionality in Molecular Construction

The isocyanate group, with the chemical formula R−N=C=O, is a highly reactive functional group valued for its utility in molecular construction. wikipedia.orgdoxuchem.com The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgrsc.org This high reactivity is central to its synthetic importance. doxuchem.com

Key reactions involving isocyanates include:

Reaction with alcohols to form urethane (B1682113) linkages. doxuchem.com

Reaction with amines to produce urea (B33335) derivatives. wikipedia.orgdoxuchem.com

Reaction with water to yield an amine and carbon dioxide. wikipedia.orgdoxuchem.com

These reactions are fundamental to polymer chemistry. The reaction of diisocyanates with polyols is the basis for producing polyurethanes, a versatile class of polymers used in foams, coatings, adhesives, and elastomers. doxuchem.compatsnap.comdoxuchem.com Similarly, reactions with amines lead to polyureas. wikipedia.org Beyond polymer science, the isocyanate group is a key component in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecular architectures from three or more reactants. rsc.org The ability to generate isocyanates in situ from precursors like acyl azides (via the Curtius rearrangement) further expands their synthetic utility. wikipedia.org

Contextualization of 1,1 Difluoro 3 Isocyanatocyclobutane Within Modern Synthetic Methodologies

Polymerization and Oligomerization Reactions of the Isocyanate Group

The isocyanate functionality is well-known for its ability to undergo polymerization reactions, forming a variety of polymer structures. Fluorinated isocyanates, in particular, are utilized in the synthesis of fluorinated polyurethanes (FPUs), which are valued for their unique properties such as thermal stability and low surface energy. nih.govmdpi.com

While specific mechanistic studies on the homopolymerization of this compound are not extensively documented in the public domain, the general mechanism for isocyanate polymerization can be applied. Homopolymerization can proceed via an anionic mechanism, often initiated by nucleophiles like cyanide or alkoxides, to form a nylon-1 polymer (a polyisocyanate) with a repeating -[N(R)-C(O)]- structure.

Copolymerization is a more common route for utilizing isocyanates. For instance, this compound can be expected to copolymerize with other isocyanates or with monomers containing active hydrogen atoms. The incorporation of the difluorocyclobutane moiety would introduce rigidity and fluorine content into the polymer backbone, potentially enhancing thermal stability and chemical resistance.

The most significant polymerization reaction involving isocyanates is their step-growth polymerization with polyols (to form polyurethanes) or polyamines (to form polyureas). nih.gov this compound can serve as a monomer in the synthesis of fluorinated polyurethanes and polyureas.

In the formation of fluorinated polyurethanes, the isocyanate group reacts with the hydroxyl groups of a polyol. The reaction proceeds via nucleophilic addition of the oxygen atom of the hydroxyl group to the electrophilic carbon of the isocyanate. mdpi.com This reaction can be catalyzed by organometallic compounds, such as dibutyltin (B87310) dilaurate, or tertiary amines. The resulting polyurethane will feature the 1,1-difluorocyclobutane moiety as part of the hard segment of the polymer, which can impart unique properties to the material. nih.gov

Similarly, reaction with diamines or polyamines leads to the formation of fluorinated polyureas. The nitrogen atom of the amine acts as a potent nucleophile, attacking the isocyanate carbon to form a urea (B33335) linkage. This reaction is generally faster than the reaction with alcohols and often does not require a catalyst.

Table 1: Hypothetical Examples of Polymerization Reactions

| Reaction Type | Comonomer | Resulting Polymer | Potential Properties |

|---|---|---|---|

| Polyurethane Formation | Polyethylene glycol (PEG) | Fluorinated Polyurethane | Increased thermal stability, hydrophobicity |

| Polyurea Formation | Hexamethylene diamine | Fluorinated Polyurea | Enhanced chemical resistance, high modulus |

Nucleophilic Additions to the Isocyanate Functional Group

The isocyanate group readily reacts with a wide range of nucleophiles containing an active hydrogen atom. These reactions are fundamental to the chemical transformations of this compound.

This compound reacts with alcohols and phenols to yield the corresponding carbamates (urethanes). The reaction involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. organic-chemistry.orgnih.gov The reactivity of the alcohol depends on its steric hindrance and nucleophilicity. Primary alcohols are generally more reactive than secondary and tertiary alcohols. Phenols, being less nucleophilic, may require heating or catalysis.

Thiols (mercaptans) react in a similar manner to form thiocarbamates. The sulfur atom of the thiol acts as the nucleophile. These reactions are typically slower than those with corresponding alcohols.

Table 2: Examples of Carbamate (B1207046) and Thiocarbamate Formation

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Ethanol | Carbamate | Ethyl (1,1-difluorocyclobutan-3-yl)carbamate |

| Phenol | Carbamate | Phenyl (1,1-difluorocyclobutan-3-yl)carbamate |

| Ethanethiol | Thiocarbamate | S-Ethyl (1,1-difluorocyclobutan-3-yl)thiocarbamate |

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. nih.govorganic-chemistry.org The high reactivity is due to the strong nucleophilicity of the amine's nitrogen atom. The reaction proceeds readily without the need for a catalyst. This transformation is a common method for the synthesis of a wide variety of urea derivatives. nih.gov

Isocyanates can participate in cycloaddition reactions, although this is a less common transformation compared to nucleophilic addition. The C=N double bond of the isocyanate can undergo [2+2] cycloaddition with electron-rich alkenes or alkynes. More commonly, isocyanates can dimerize to form a uretidinedione (a four-membered ring) or trimerize to form an isocyanurate (a six-membered ring), particularly in the presence of specific catalysts. The electron-withdrawing nature of the difluorocyclobutyl group might influence the propensity of this compound to undergo such reactions.

Derivatization and Functionalization of the Difluorocyclobutane Core

The 1,1-difluorocyclobutane motif is a valuable component in medicinal chemistry, prized for its ability to confer unique stereoelectronic properties and metabolic stability. nih.gov Functionalization of this core, derived from precursors like this compound, can proceed via several pathways.

Transformations at the Cyclobutane Ring Hydrogens

Direct functionalization of the C-H bonds on the cyclobutane ring represents an efficient strategy for molecular elaboration. Although specific examples involving this compound derivatives are not extensively documented, general principles of C-H activation on cyclobutanes can be applied. The C-H bonds in cyclobutanes possess greater s-character and are stronger than those in unstrained alkanes, making their activation challenging. researchgate.net

However, transition metal-catalyzed C-H functionalization has emerged as a powerful tool. For instance, rhodium-catalyzed reactions have been shown to selectively functionalize benzylic C-H bonds on aryl-substituted cyclobutanes. researchgate.net In the context of a 3-substituted-1,1-difluorocyclobutane, the hydrogens at the C2 and C4 positions are potential sites for such transformations. The gem-difluoro group exerts a strong electron-withdrawing effect, which would likely influence the regioselectivity of these reactions, potentially directing functionalization to the C3-hydrogen if the substituent allows, or to the C2/C4 positions depending on the catalyst and directing group employed.

Table 1: Potential C-H Functionalization Reactions This table is based on hypothesized reactivity in the absence of direct literature examples.

| Reaction Type | Potential Reagents | Target Position | Expected Outcome |

|---|---|---|---|

| Directed C-H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide | C2 or C4 | Introduction of an aryl substituent |

| Radical Halogenation | N-Bromosuccinimide (NBS), Light | C2, C3, or C4 | Bromination of the cyclobutane ring |

Ring-Opening Reactions under Specific Conditions

The four-membered ring of 1,1-difluorocyclobutane is strained, but significantly more stable than its three-membered cyclopropane (B1198618) counterpart. While gem-difluorocyclopropanes readily undergo ring-opening reactions due to increased ring strain and weakening of the distal C-C bond, the difluorocyclobutane ring is notably robust and can withstand a range of chemical conditions. nih.govbeilstein-journals.org

Nevertheless, ring-opening can be induced under specific, forcing conditions. Thermal or photochemical activation can lead to homolytic cleavage of a C-C bond, forming a diradical intermediate that can rearrange or be trapped. The presence of the gem-difluoro group influences the energetics of this process. Studies on analogous gem-difluorocyclopropanes show a preference for cleavage of the bond opposite the CF₂ group. beilstein-journals.org A similar regioselectivity might be anticipated for cyclobutanes under radical conditions.

Acid- or base-catalyzed ring-opening is also conceivable, particularly if the substituent at the C3 position can stabilize a resulting carbocation or carbanion. For example, the generation of a carbocation intermediate from a 1-aryl-gem-difluorocyclobutanol has been demonstrated, which subsequently reacts with nucleophiles without ring-opening. nih.gov However, under stronger acidic conditions or with different substitution patterns, a ring-opening rearrangement, such as a Wagner-Meerwein shift, could occur. acs.org

Table 2: Comparison of Ring Strain and Reactivity

| Ring System | Approximate Strain Energy (kcal/mol) | Typical Ring-Opening Conditions |

|---|---|---|

| gem-Difluorocyclopropane | ~50-55 | Thermal, Radical, Transition Metal Catalysis rsc.org |

| gem-Difluorocyclobutane | ~26-28 | Generally stable; requires forcing conditions (e.g., high heat, specific catalysis) nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions on Derivatives of this compound

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For a substrate like this compound, these reactions would be performed on a derivative where the isocyanate has been converted into a functional group suitable for coupling, such as a halide, triflate, or boronic acid. The stability of the gem-difluorocyclobutane ring under typical cross-coupling conditions is a key advantage. nih.gov

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and an organic halide or triflate, is a versatile and widely used reaction. To apply this to the this compound scaffold, one would first convert the isocyanate to a group amenable to the reaction. A common route would be the reduction of the isocyanate (or hydrolysis to the amine followed by diazotization) to an alcohol, which can then be converted to a triflate (a reactive electrophile). Alternatively, the amine could be transformed into an aryl iodide or bromide via a Sandmeyer-type reaction.

Once the derivative is prepared (e.g., 3-bromo-1,1-difluorocyclobutane), it can be coupled with various aryl or vinyl boronic acids or esters using a palladium catalyst. Research has shown that gem-difluorocyclobutane motifs are stable under Suzuki-Miyaura cross-coupling conditions, allowing for the successful synthesis of more complex molecules. nih.gov

Table 3: Hypothetical Suzuki-Miyaura Coupling Scheme

| Starting Material Derivative | Coupling Partner | Typical Catalyst/Base | Product |

|---|---|---|---|

| 3-Bromo-1,1-difluorocyclobutane | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1,1-Difluoro-3-phenylcyclobutane |

| 1,1-Difluoro-3-(trifluoromethanesulfonyloxy)cyclobutane | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-(1,1-Difluorocyclobut-3-yl)thiophene |

Stille Coupling and Related Tin-Mediated Transformations

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide or triflate, also catalyzed by palladium. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura strategy, a derivative of this compound, such as 3-iodo-1,1-difluorocyclobutane, would be required as the electrophilic partner.

The Stille reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org This would allow for the coupling of the difluorocyclobutane core with a diverse range of aryl, heteroaryl, vinyl, and alkynyl groups. The primary drawback of this methodology is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Table 4: Hypothetical Stille Coupling Scheme

| Electrophile | Organostannane Reagent | Typical Catalyst | Product |

|---|---|---|---|

| 3-Iodo-1,1-difluorocyclobutane | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1,1-Difluoro-3-vinylcyclobutane |

| 3-Bromo-1,1-difluorocyclobutane | Tributyl(furan-2-yl)stannane | PdCl₂(PPh₃)₂ | 2-(1,1-Difluorocyclobut-3-yl)furan |

In-Depth Analysis of this compound as a Synthetic Building Block in Advanced Chemical Research

While "this compound" is a known chemical entity, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research applications for this particular compound. General principles of organic chemistry and the known reactivity of its constituent functional groups—the gem-difluorocyclobutane ring and the isocyanate group—allow for a theoretical exploration of its potential utility. However, it is crucial to note that the following discussion is based on these extrapolations rather than documented experimental findings directly involving this compound.

The inherent characteristics of the 1,1-difluorocyclobutane motif suggest its value as a conformationally restricted scaffold. The presence of the gem-difluoro group can significantly influence the physicochemical properties of molecules into which it is incorporated. These effects include increasing metabolic stability by blocking potential sites of oxidation, modulating lipophilicity, and altering the acidity of nearby protons. The cyclobutane ring itself imposes rigid conformational constraints, which can be advantageous in the design of bioactive molecules by locking the molecule into a specific three-dimensional orientation conducive to binding with a biological target.

The isocyanate functional group is a versatile handle for a wide array of chemical transformations. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This reactivity makes it an excellent building block for linking the difluorocyclobutane core to other molecular fragments.

Despite this theoretical potential, there is a notable absence of published research specifically detailing the use of this compound in the following areas:

Construction of Complex Fluorinated Molecules for Research Applications: No specific examples of its integration into bioactive scaffolds or its use as a precursor for advanced fluorescent probes and imaging agents are documented in the available literature.

Role in Materials Science and Polymer Chemistry Research: There is no information on its application in the design and synthesis of novel fluorinated polymeric materials or the development of functional coatings and advanced polymeric composites.

Strategic Incorporation in Medicinal Chemistry Research: Its role as a key intermediate in the synthesis of pharmaceutical compounds has not been described in published studies.

Given the lack of specific data, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of its applications as requested. The compound remains a subject of potential interest for future research endeavors, but its practical applications have yet to be explored and documented in the scientific literature.

Strategic Incorporation in Medicinal Chemistry Research as a Key Intermediate

Generation of Diverse Fluorinated Compound Libraries for Screening

The high reactivity of the isocyanate group in this compound allows for its facile reaction with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is the cornerstone of its application in the generation of diverse fluorinated compound libraries. Through parallel synthesis techniques, a single starting material, this compound, can be rapidly converted into a multitude of distinct products.

This approach is particularly powerful in the early stages of drug discovery, where the goal is to screen large numbers of compounds to identify initial "hits" with desired biological activity. The 1,1-difluorocyclobutane core introduces a desirable three-dimensional feature and the metabolic stability often associated with fluorinated compounds. By varying the nucleophilic reaction partner, a vast chemical space can be explored, increasing the probability of discovering novel bioactive molecules.

Table 1: Representative Reactions for Library Synthesis

| Nucleophile | Resulting Functional Group | Potential Compound Class |

|---|---|---|

| Primary Amine | Urea | Enzyme inhibitors, receptor modulators |

| Secondary Amine | Urea | Scaffolds for further functionalization |

| Alcohol | Carbamate | Prodrugs, bioactive esters |

| Thiol | Thiocarbamate | Covalent modifiers, enzyme inhibitors |

The resulting libraries of ureas, carbamates, and thiocarbamates, all bearing the 1,1-difluorocyclobutane motif, can then be subjected to high-throughput screening to assess their efficacy against various biological targets.

Contribution to Structure-Activity Relationship (SAR) Studies via Scaffold Variation

Beyond the initial screening phase, this compound serves as a critical tool for conducting detailed Structure-Activity Relationship (SAR) studies. SAR is a fundamental concept in medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and observing the corresponding changes in activity, researchers can identify the key molecular features responsible for its therapeutic effects.

The rigid nature of the cyclobutane ring in this building block provides a well-defined orientation for the substituents, which is advantageous for SAR studies. By reacting this compound with a series of related nucleophiles (e.g., a set of anilines with different electronic and steric properties), chemists can systematically probe the chemical space around the core scaffold.

Table 2: Example of Scaffold Variation for SAR Studies

| R-Group on Nucleophile (e.g., R-NH₂) | Resulting Modification | Information Gained from SAR |

|---|---|---|

| -H | Baseline activity | Reference point for comparison |

| -CH₃ | Increased lipophilicity | Effect of small hydrophobic groups |

| -OCH₃ | Electron-donating group | Influence of electronic properties |

| -Cl | Electron-withdrawing group | Impact of halogen bonding and electronics |

Application in the Synthesis of Advanced Chemical Catalysts and Ligands

The principles of molecular recognition and interaction that are central to drug design are also paramount in the field of catalysis. The development of new catalysts and ligands with enhanced activity, selectivity, and stability is a continuous pursuit in chemical research. The unique structural and electronic properties of this compound make it an intriguing building block for the synthesis of novel catalysts and ligands.

The isocyanate group can be used to anchor the difluorocyclobutane scaffold to a larger molecular framework, such as a metal-coordinating ligand or a chiral auxiliary. The presence of the fluorine atoms can influence the electronic properties of the resulting catalyst, potentially modulating its reactivity and selectivity. For instance, the electron-withdrawing nature of the fluorine atoms could impact the electron density at a metal center in a catalyst complex.

Furthermore, the stereochemistry of the cyclobutane ring can be exploited in the design of chiral ligands for asymmetric catalysis. By introducing chirality into the cyclobutane core or by attaching chiral auxiliaries via the isocyanate handle, it may be possible to create new catalytic systems capable of controlling the stereochemical outcome of chemical reactions. While specific examples of this compound in catalysis are not yet widely reported in the literature, its potential as a scaffold for the development of next-generation catalysts and ligands is an area of active interest.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 1,1 Difluoro 3 Isocyanatocyclobutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 1,1-Difluoro-3-isocyanatocyclobutane in solution. A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, is required to assign all atoms and confirm the connectivity and stereochemistry.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methine proton at the C3 position and the methylene (B1212753) protons at the C2 and C4 positions of the cyclobutane (B1203170) ring.

The methine proton (H3), being attached to the carbon bearing the isocyanate group, would likely appear as a multiplet. Its chemical shift would be influenced by the electronegativity of the nitrogen atom.

The four methylene protons (H2 and H4) adjacent to the gem-difluoro group would be diastereotopic and are expected to appear as complex multiplets due to geminal (²JHH), vicinal (³JHH), and long-range couplings, including coupling to the fluorine atoms (JHF). These protons would resonate at a higher field compared to the methine proton. Significant splitting from the adjacent fluorine atoms (²JHF and ³JHF) would further complicate these signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton.

The carbon of the isocyanate group (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm.

The carbon atom bonded to the two fluorine atoms (C1) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically with a large coupling constant (250-300 Hz). Its chemical shift would be significantly downfield.

The methylene carbons (C2 and C4) would appear as triplets due to coupling with the adjacent fluorine atoms (²JCF).

The methine carbon (C3) attached to the isocyanate group would also exhibit a distinct chemical shift.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. nih.govresearchgate.net

For this compound, the two fluorine atoms are chemically equivalent. They are expected to produce a single resonance signal.

This signal would be split into a complex multiplet due to coupling with the vicinal protons on C2 and C4 (²JHF) and the proton on C3 (³JHF). The large magnitude of fluorine-proton coupling constants is a key feature in the spectra of fluorinated organic molecules. researchgate.net

Predicted NMR Data for this compound This table presents predicted data based on analogous compounds and general spectroscopic principles.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H3 (methine) | 3.5 - 4.5 | Multiplet | ³JHH, ³JHF |

| H2, H4 (methylene) | 2.5 - 3.5 | Complex Multiplets | ²JHH, ³JHH, ²JHF, ³JHF |

| ¹³C | |||

| -N=C =O | 120 - 130 | Singlet | - |

| C1 (-CF₂-) | 110 - 120 | Triplet | ¹JCF ≈ 250-300 |

| C2, C4 (-CH₂-) | 30 - 40 | Triplet | ²JCF ≈ 20-30 |

| C3 (-CH-NCO) | 45 - 55 | Singlet | - |

| ¹⁹F | |||

| F1 | -90 to -110 | Multiplet | ²JFH, ³JFH |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

To decipher the complex splitting patterns and definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. github.io

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between protons, revealing which protons are coupled to each other. This would be crucial for tracing the spin systems of the cyclobutane ring, for instance, connecting the H3 methine proton to the H2 and H4 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the ¹³C signals for C2, C3, and C4 based on the assignments of their attached protons.

HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments can provide information about the spatial proximity of nuclei, which is valuable for determining the stereochemistry and conformation of the cyclobutane ring. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Identification and Analysis of Characteristic Isocyanate Vibrational Modes

The isocyanate (-N=C=O) functional group has a very strong and characteristic absorption in the infrared spectrum.

Asymmetric Stretch (νas): This mode gives rise to a strong, sharp absorption band typically found in the 2280-2240 cm⁻¹ region. nih.govmodgraph.co.uk This peak is often the most prominent feature in the IR spectrum of an isocyanate and serves as a definitive diagnostic tool. modgraph.co.uk

Symmetric Stretch (νs): The symmetric stretching vibration is generally weak in the IR spectrum but produces a strong signal in the Raman spectrum, typically around 1450-1400 cm⁻¹.

Bending Modes (δ): The N=C=O bending vibrations are expected to appear in the fingerprint region of the spectrum, typically around 650-550 cm⁻¹.

Spectroscopic Signatures of the Difluorocyclobutane Moiety

The vibrations of the difluorocyclobutane ring will also produce characteristic signals.

C-F Stretching: The carbon-fluorine stretching vibrations are expected to produce strong absorptions in the IR spectrum in the region of 1200-1000 cm⁻¹. Due to the presence of two C-F bonds on the same carbon, symmetric and asymmetric stretching modes would be anticipated.

C-H Stretching: The C-H stretching vibrations of the CH and CH₂ groups on the cyclobutane ring will appear in the typical region of 3000-2850 cm⁻¹.

Ring Vibrations: The cyclobutane ring itself has characteristic "breathing" and "puckering" vibrational modes. These skeletal vibrations occur at lower frequencies, typically below 1000 cm⁻¹, and contribute to the complexity of the fingerprint region.

Expected Vibrational Frequencies for this compound This table presents predicted data based on analogous compounds and general spectroscopic principles.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| -N=C=O Asymmetric Stretch | 2280 - 2240 | Strong, Sharp | Weak |

| -N=C=O Symmetric Stretch | 1450 - 1400 | Weak | Strong |

| C-H Stretch (ring) | 3000 - 2850 | Medium | Medium |

| C-F Stretch | 1200 - 1000 | Strong | Medium |

| Cyclobutane Ring Modes | < 1000 | Medium-Weak | Medium-Weak |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Weight: 133.09 g/mol ), electron ionization (EI) would likely lead to the observation of the molecular ion (M⁺˙) and several characteristic fragment ions.

The fragmentation of the molecular ion would be expected to proceed through several pathways:

Loss of the Isocyanate Group: Cleavage of the C-N bond could result in the loss of an ·NCO radical (42 u) or an HNCO molecule (43 u), leading to ions corresponding to the difluorocyclobutyl cation.

Ring Cleavage: Cyclobutane rings are known to undergo fragmentation via cycloreversion, typically breaking into two ethylene (B1197577) fragments. In this substituted case, fragmentation could lead to the loss of molecules like difluoroethene (CH₂=CF₂).

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the isocyanate group is a common fragmentation pathway. miamioh.eduyoutube.com

Loss of Fluorine: The loss of a fluorine atom (19 u) or hydrogen fluoride (B91410) (HF, 20 u) from the molecular ion or subsequent fragment ions is also a plausible fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound This table presents predicted data based on general fragmentation principles.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 133 | [C₅H₅F₂NO]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₄H₅F₂]⁺ | Loss of ·NCO |

| 71 | [C₄H₄F]⁺ | Loss of ·NCO and HF |

| 64 | [C₂H₂F₂]⁺˙ | Ring Cleavage (e.g., loss of C₂H₃N) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high precision. For this compound, HRMS provides the exact mass, which is critical for confirming its molecular formula.

The molecular formula of this compound is C5H5F2NO. The exact mass can be calculated by summing the precise masses of its constituent isotopes.

Table 1: Isotopes and their Precise Masses

| Element | Isotope | Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Fluorine | ¹⁹F | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 |

Based on these values, the theoretical exact mass of the [M]+ ion of this compound is calculated to be 133.0340 Da . Experimental determination via HRMS would be expected to yield a mass value that is extremely close to this theoretical prediction, typically within a few parts per million (ppm), thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon electron ionization, the molecular ion [C5H5F2NO]•+ would be formed. The subsequent fragmentation is likely to proceed through several key pathways:

Loss of the isocyanate group: A primary fragmentation pathway would involve the cleavage of the C-N bond, leading to the loss of the isocyanate radical (•NCO) or isocyanic acid (HNCO), resulting in a C4H5F2+ fragment.

Ring fragmentation: The cyclobutane ring can undergo fragmentation through various pathways, including cycloreversion. This could lead to the formation of smaller fluorinated and non-fluorinated fragments.

Rearrangements: Intramolecular rearrangements are also possible, potentially leading to the formation of stable cyclic or acyclic fragment ions.

Table 2: Predicted Fragmentation Pathways and Major Fragment Ions of this compound

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 133 | Cleavage of C-N bond | 91 | NCO |

| 133 | Cycloreversion | 64 | C3H5N |

| 133 | Loss of HF | 113 | HF |

The analysis of these fragmentation patterns provides valuable information about the connectivity and stability of the different parts of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself has not been reported, analysis of its crystalline derivatives would provide precise information on bond lengths, bond angles, and the conformation of the cyclobutane ring.

Single-Crystal X-ray Diffraction of Crystalline Derivatives

For a crystalline derivative of this compound, single-crystal X-ray diffraction would reveal the precise molecular geometry. Based on studies of other substituted cyclobutanes, the four-membered ring is expected to be non-planar, adopting a puckered conformation to relieve ring strain. The degree of puckering would be influenced by the nature and position of the substituents.

Table 3: Expected Crystallographic Parameters for a Derivative of this compound

| Parameter | Expected Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| C-C bond length (ring) | 1.54 - 1.56 Å |

| C-F bond length | 1.35 - 1.38 Å |

| C-N bond length | 1.45 - 1.48 Å |

These parameters are crucial for understanding the steric and electronic effects of the gem-difluoro and isocyanato groups on the cyclobutane scaffold.

Analysis of Intermolecular Interactions and Conformational Preferences in the Crystalline State

The solid-state packing of crystalline derivatives of this compound would be governed by a variety of intermolecular interactions. The presence of fluorine atoms introduces the possibility of specific non-covalent interactions that can influence the crystal packing.

Dipole-Dipole Interactions: The polar C-F and N=C=O bonds will lead to significant dipole-dipole interactions, which will play a role in the orientation of the molecules within the crystal.

The conformational preference of the isocyanato group relative to the cyclobutane ring would also be determined. It is likely to adopt a conformation that minimizes steric hindrance with the adjacent ring protons. The puckered nature of the cyclobutane ring allows for substituents to occupy either axial or equatorial-like positions, and the preferred conformation would be a balance of steric and electronic factors.

Theoretical and Computational Investigations of 1,1 Difluoro 3 Isocyanatocyclobutane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijpsat.org By approximating the electron density, DFT calculations can elucidate molecular orbital (MO) energies and charge distributions, which are fundamental to understanding a molecule's chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons, while the LUMO signifies the region most susceptible to accepting electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For 1,1-Difluoro-3-isocyanatocyclobutane, the electronegative fluorine atoms and the isocyanate group are expected to significantly influence the energies and distributions of these frontier orbitals. The fluorine atoms, through their strong inductive effect, would lower the energy of the sigma orbitals in the cyclobutane (B1203170) ring. The isocyanate group, with its pi systems, will also contribute to the frontier molecular orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative DFT Calculation)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | 1.85 | Antibonding orbital with significant contribution from the C=O of the isocyanate group |

| LUMO | 0.75 | Primarily located on the isocyanate group, indicating its electrophilic character |

| HOMO | -8.50 | Localized on the lone pairs of the oxygen and nitrogen atoms of the isocyanate group |

Note: These values are illustrative and would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-31G basis set).*

The charge distribution within the molecule, often analyzed using methods like Mulliken population analysis, reveals the partial charges on each atom. In this compound, the fluorine atoms will bear a significant negative partial charge due to their high electronegativity. Consequently, the carbon atom to which they are attached (C1) will have a substantial positive partial charge. The isocyanate group will also exhibit a polar nature, with the nitrogen and oxygen atoms being more electronegative than the carbon atom. This charge distribution is crucial for predicting how the molecule will interact with other reagents. nih.gov

Computational chemistry can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts in ¹³C and ¹H NMR spectra are highly sensitive to the local electronic environment of each nucleus. For this compound, the geminal fluorine atoms are expected to cause a significant downfield shift for the C1 carbon due to the deshielding effect of the electronegative fluorine atoms. The isocyanate carbon would also have a characteristic chemical shift. The proton chemical shifts would be influenced by their proximity to the electron-withdrawing groups.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CF₂) | 110-120 |

| C2/C4 | 30-40 |

| C3 (CH-NCO) | 50-60 |

| C (NCO) | 120-130 |

| H (on C2/C4) | 2.0-3.0 |

Note: These are estimated ranges and would be refined by specific GIAO (Gauge-Including Atomic Orbital) calculations.

IR Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. The characteristic vibrational frequencies can be calculated computationally. For this compound, strong absorption bands are expected for the C-F stretching vibrations and the asymmetric stretching of the isocyanate (-N=C=O) group, which typically appears in the region of 2250-2280 cm⁻¹.

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Asymmetric N=C=O stretch | 2270 |

| Symmetric N=C=O stretch | 1450 |

| C-F stretch | 1100-1200 |

Note: These frequencies are typically scaled to account for anharmonicity and systematic errors in the computational methods.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the orientation of substituents are determined by the potential energy surface (PES). researchgate.net For this compound, the PES would reveal the relative energies of different puckered conformations, such as the equatorial and axial positions of the isocyanate group.

Computational methods can map out the PES by systematically changing the ring puckering angle and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. The puckering of the cyclobutane ring is often described by a puckering coordinate. For substituted cyclobutanes, the energy barrier to ring inversion can also be calculated. nih.gov

The presence of fluorine atoms has a profound impact on the conformational preferences of cyclic molecules. researchgate.netbeilstein-journals.org This is due to a combination of steric and stereoelectronic effects, such as hyperconjugation and electrostatic interactions. The geminal difluoro group at the C1 position in this compound will influence the puckering of the cyclobutane ring.

The preference of the isocyanate group for an equatorial or axial position will be influenced by the fluorine atoms. Generally, bulky groups prefer the equatorial position to minimize steric hindrance. However, stereoelectronic effects involving the C-F bonds can sometimes favor the axial conformation. For instance, gauche interactions between the C-F bonds and adjacent C-H or C-C bonds can be stabilizing. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the conformational dynamics of the molecule over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformations and the frequency of transitions between them, providing a more dynamic picture of the molecule's behavior.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. cecam.org By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out.

For this compound, the isocyanate group is a key reactive site. Isocyanates readily react with nucleophiles such as alcohols, amines, and water. Computational studies can model these reactions to predict their feasibility and selectivity.

For example, the reaction of this compound with methanol (B129727) to form a carbamate (B1207046) could be studied. DFT calculations would be used to locate the transition state for the nucleophilic attack of the methanol oxygen on the isocyanate carbon. The calculated activation energy for this step would provide an estimate of the reaction rate. nih.gov

Furthermore, computational methods can explore competing reaction pathways. For instance, under certain conditions, the isocyanate group might undergo cycloaddition reactions. Theoretical calculations can help to determine which reaction pathway is more favorable under different conditions by comparing the activation barriers of the respective transition states. nih.gov

Table 4: Illustrative Calculated Activation Energies for Reactions of this compound

| Reaction | Nucleophile | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Carbamate formation | Methanol | 15-20 |

| Urea (B33335) formation | Methylamine | 12-18 |

Note: These values are illustrative and depend on the level of theory and solvent model used in the calculations.

Molecular Modeling and Docking Studies (as a scaffold component)

The 1,1-difluorocyclobutane motif is of significant interest in drug discovery. The gem-difluoro group can act as a bioisostere for a carbonyl group, enhance metabolic stability, and modulate physicochemical properties like lipophilicity and pKa. rsc.org The rigid, three-dimensional structure of the cyclobutane ring provides a defined exit vector for substituents, making it an attractive scaffold for orienting functional groups toward biological targets. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. aps.org This method is crucial for in silico screening of potential drug candidates.

If this compound were used as a scaffold, its derivatives could be docked into the active site of a target protein. The isocyanate could serve as a reactive handle to form a covalent bond with a nucleophilic residue (e.g., serine, cysteine, or lysine) in the protein's active site, acting as an irreversible inhibitor. Alternatively, it could be a precursor to other functional groups in a non-covalent inhibitor.

The docking process involves a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). This score is influenced by various interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Electrostatic Interactions: Arise from the attraction or repulsion of charged or polar groups.

Van der Waals Forces: General attractive or repulsive forces between molecules.

The fluorine atoms in the scaffold can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups of the protein, contributing to binding affinity. nih.gov

The following table provides an illustrative example of docking results for a hypothetical inhibitor containing the 1,1-difluorocyclobutane scaffold targeting a generic kinase.

| Inhibitor Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 1,1-Difluorocyclobutane Derivative | Kinase XYZ | -9.8 | Asp184 | Hydrogen Bond |

| Val123 | Hydrophobic | |||

| Gly182 (Backbone C=O) | C-F···C=O Multipolar |

This table is illustrative, providing representative data from molecular docking studies of similar fluorinated scaffolds. Specific data for this compound derivatives was not available in the searched literature.

Molecular dynamics (MD) simulations can further refine docking poses, providing insights into the stability of the ligand-protein complex over time and the role of solvent molecules. nih.govnih.gov

Computational chemistry plays a pivotal role in the rational design and optimization of scaffolds for specific biological targets. Starting with a core like 1,1-difluorocyclobutane, in silico methods allow for the systematic exploration of chemical space.

Libraries of virtual compounds can be generated by computationally adding various substituents to the cyclobutane ring. nih.gov These virtual libraries can then be screened against a protein target using high-throughput docking to identify promising candidates. mdpi.com Properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can also be predicted computationally to filter out compounds with unfavorable profiles early in the design process.

For example, if the initial scaffold shows moderate affinity, computational analysis of its binding mode might reveal an unoccupied hydrophobic pocket in the active site. A medicinal chemist could then use this information to design a new derivative with an appropriate hydrophobic group appended to the cyclobutane ring to fill this pocket, thereby increasing binding affinity. The gem-difluoro group itself is a key optimization tool, often used to block metabolic oxidation at a susceptible position or to fine-tune the electronics and conformation of the molecule to enhance target engagement. rsc.org

Future Research Directions and Emerging Trends in 1,1 Difluoro 3 Isocyanatocyclobutane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex fluorinated molecules often presents significant challenges. Future research into 1,1-difluoro-3-isocyanatocyclobutane will likely focus on developing efficient, stereocontrolled, and sustainable synthetic routes. Current methods for constructing fluorinated cyclobutanes can be resource-intensive, and the introduction of the isocyanate functionality adds another layer of complexity.

One promising avenue is the exploration of photocatalysis. Sunlight-driven [2+2] cycloadditions of fluorinated precursors could offer a green alternative to traditional thermal methods, potentially reducing energy consumption and avoiding the need for expensive catalysts. researchgate.net Additionally, the development of organocatalytic or biocatalytic strategies could provide highly enantioselective pathways to chiral derivatives of this compound, which would be of great value for pharmaceutical applications. nih.gov Biocatalysis, using engineered enzymes, is an emerging area that could offer unprecedented selectivity in the synthesis of complex fluorinated molecules. nih.gov

Another key area of development will be the use of novel fluorinating reagents and the synthesis of versatile building blocks. For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral building blocks that can be further functionalized. nih.govbohrium.com Adapting such methodologies to introduce an isocyanate or a precursor group could provide a streamlined route to the target molecule.

Future synthetic strategies will also likely emphasize sustainability by minimizing waste, using renewable resources, and designing processes with a lower environmental impact. This could involve flow chemistry approaches, which can offer improved safety, scalability, and efficiency compared to traditional batch processes.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Photocatalytic [2+2] Cycloaddition | Use of renewable energy (sunlight), catalyst-free options, mild reaction conditions. researchgate.net | Control of regioselectivity and stereoselectivity, substrate scope limitations. |

| Biocatalysis | High enantioselectivity and stereoselectivity, environmentally benign catalysts (enzymes), mild reaction conditions. nih.gov | Enzyme discovery and engineering for specific substrates, scalability of biocatalytic processes. |

| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility, potential for automation. | Initial setup costs, potential for clogging with solid byproducts. |

| Catalytic Asymmetric Methods | Access to chiral, enantioenriched products, high efficiency and selectivity. nih.govbohrium.com | Catalyst cost and sensitivity, development of specific catalysts for the target molecule. |

Exploration of Unprecedented Reactivity and Transformational Pathways

The interplay between the strained cyclobutane (B1203170) ring, the electron-withdrawing gem-difluoro group, and the reactive isocyanate functionality in this compound is expected to result in unique chemical reactivity. Future research will undoubtedly focus on exploring and harnessing this reactivity for the synthesis of novel derivatives.

The isocyanate group is a versatile functional group that can react with a wide range of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and amines, respectively. The electronic influence of the gem-difluoro group could modulate the reactivity of the isocyanate, potentially leading to altered reaction rates or selectivities compared to non-fluorinated analogues. Detailed mechanistic studies, aided by computational chemistry, will be crucial to understanding and predicting these effects.

Furthermore, the cyclobutane ring itself can participate in various transformations. Ring-opening reactions, driven by the release of ring strain, could provide access to linear, highly functionalized fluorinated compounds that would be difficult to synthesize by other means. Conversely, ring-expansion reactions could lead to the formation of larger, fluorinated heterocyclic systems. The presence of the gem-difluoro group is known to weaken the opposing C-C bond in the cyclobutane ring, which could facilitate regioselective ring-opening reactions. beilstein-journals.org

The development of novel catalytic systems to control the reaction pathways of this compound will be a key research focus. This could include transition metal catalysts for cross-coupling reactions or organocatalysts for asymmetric transformations.

Expanded Applications in Advanced Functional Materials and Molecular Probes

The unique structural features of this compound make it an attractive building block for advanced functional materials and molecular probes. The incorporation of fluorinated motifs into polymers can significantly enhance their thermal stability, chemical resistance, and optical properties. The isocyanate group provides a convenient handle for polymerization or for grafting the molecule onto surfaces.

Future applications in materials science could include the development of novel fluorinated polyurethanes or polyureas with tailored properties. These materials could find use in high-performance coatings, membranes, and elastomers. The rigidity of the cyclobutane ring and the polarity of the C-F bonds could also be exploited to create materials with interesting liquid crystalline or self-assembly properties.

In the realm of medicinal chemistry and chemical biology, this compound could serve as a scaffold for the design of novel molecular probes. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional groups, potentially improving the metabolic stability and pharmacokinetic properties of bioactive molecules. researchgate.net The isocyanate group can be used to covalently attach the molecule to proteins or other biological targets, allowing for the study of biological processes or for the development of targeted therapeutics. The incorporation of fluorine-18, a positron-emitting isotope, could enable the use of these molecules in positron emission tomography (PET) imaging.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Rationale | Potential Impact |

|---|---|---|

| Advanced Polymers | Isocyanate group for polymerization; fluorine for enhanced thermal and chemical stability. | Development of high-performance materials for demanding environments. |

| Functional Coatings | Adhesion properties of isocyanate derivatives; hydrophobicity imparted by fluorine. | Creation of durable, low-friction, and self-cleaning surfaces. |

| Medicinal Chemistry | gem-difluoro group as a bioisostere; cyclobutane as a rigid scaffold. researchgate.net | Design of novel drug candidates with improved metabolic stability and potency. |

| Molecular Probes/Imaging | Covalent modification of biomolecules via the isocyanate group; potential for 18F labeling for PET. | New tools for studying biological systems and for medical diagnostics. |

Integration with Automation and Artificial Intelligence in Chemical Synthesis and Discovery

The future of research in this area will likely involve a close collaboration between chemists, data scientists, and engineers to develop and implement these advanced technologies. This interdisciplinary approach will be essential to unlocking the full potential of this compound and other complex molecules. researchgate.net

Q & A

Basic Research Questions

Q. How can the molecular structure of 1,1-Difluoro-3-isocyanatocyclobutane be confirmed using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve cyclobutane ring geometry and substituent positions. Infrared (IR) spectroscopy identifies the isocyanate group (N=C=O stretch at ~2250–2275 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₅H₅F₂NO, MW 149.1 g/mol) . Cross-reference with CAS Registry (1497119-60-4) and PubChem data for validation .

Q. What are the recommended synthetic routes for this compound, and what purity levels are achievable?

- Methodological Answer : Synthesize via halogenation of cyclobutane precursors followed by isocyanate functionalization. For example, fluorinate 3-amino-1-hydroxycyclobutane using sulfur tetrafluoride (SF₄) or DAST, then treat with phosgene or triphosgene to introduce the isocyanate group. Purify via fractional distillation or preparative HPLC. Purity ≥95% is achievable with rigorous solvent removal and column chromatography .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmosphere (argon/nitrogen). Monitor degradation via HPLC every 7 days for 4 weeks. Use kinetic modeling to extrapolate shelf-life. Isocyanate hydrolysis to urea derivatives is a key degradation pathway; FTIR and LC-MS track this .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables: temperature (0–50°C), solvent polarity (dichloromethane vs. THF), and stoichiometry (1:1 to 1:2 ratio of precursor to fluorinating agent). Monitor byproducts (e.g., difluoro-cyclobutane urea) via GC-MS. Optimal conditions: 25°C, dichloromethane, and 1:1.2 molar ratio, achieving <5% impurities .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to separate volatile impurities. For non-volatiles, use reverse-phase HPLC coupled with charged aerosol detection (CAD). Quantify impurities via external calibration curves. Limit of detection (LOD) <0.1% is achievable .

Q. How can computational chemistry resolve contradictions in experimental data on the compound’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways and transition states. Compare computed activation energies with experimental kinetic data. For example, discrepancies in isocyanate hydrolysis rates may arise from solvent effects not accounted for in simulations. Validate using ab initio molecular dynamics .

Q. What strategies mitigate challenges in characterizing the compound’s stereoelectronic effects?

- Methodological Answer : Use X-ray crystallography to resolve crystal structure and intermolecular interactions. Pair with natural bond orbital (NBO) analysis to quantify hyperconjugative effects of fluorine substituents. Compare experimental dipole moments (via dielectric spectroscopy) with computational predictions .

Data Interpretation and Experimental Design

Q. How should researchers address conflicting NMR data on fluorine coupling constants in this compound?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration level, solvent choice) to eliminate artifacts. Perform ¹⁹F-¹H heteronuclear coupling experiments (e.g., HMBC) to confirm scalar couplings. If discrepancies persist, consider dynamic effects (e.g., ring puckering) via variable-temperature NMR .

Q. What experimental controls are critical when studying the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Include controls for moisture (e.g., molecular sieves), oxygen (inert atmosphere), and competing nucleophiles (e.g., trace alcohols). Use kinetic isotopic effects (KIE) with deuterated solvents (DCM-d₂) to distinguish mechanisms. Monitor reaction progress in real-time via in situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.